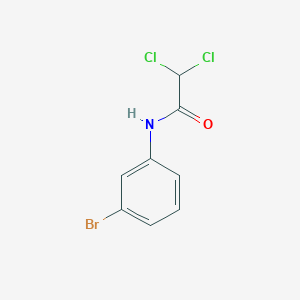

N-(3-bromophenyl)-2,2-dichloroacetamide

Description

Properties

Molecular Formula |

C8H6BrCl2NO |

|---|---|

Molecular Weight |

282.95 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2,2-dichloroacetamide |

InChI |

InChI=1S/C8H6BrCl2NO/c9-5-2-1-3-6(4-5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |

InChI Key |

YKPBSJGCUNZEEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 3-Bromoaniline with Dichloroacetyl Chloride

The most straightforward method involves reacting 3-bromoaniline with dichloroacetyl chloride under controlled conditions. This exothermic reaction typically employs a base such as triethylamine or pyridine to neutralize hydrochloric acid byproducts. The process is conducted in anhydrous solvents like toluene or dichloromethane at 0–5°C to minimize side reactions .

Reaction Scheme :

Key parameters include a 1:1.1 molar ratio of 3-bromoaniline to dichloroacetyl chloride to ensure complete conversion. After quenching with ice water, the crude product is extracted using ethyl acetate and purified via recrystallization from ethanol, yielding 70–85% .

Alternative Methods Using Methyl Dichloroacetate

Methyl dichloroacetate serves as a milder acylating agent compared to dichloroacetyl chloride. Reacting it with 3-bromoaniline under reflux in toluene or tetrahydrofuran (THF) produces the target compound via nucleophilic acyl substitution .

Reaction Conditions :

-

Temperature : 80–100°C

-

Time : 6–12 hours

-

Solvent : Toluene or THF

-

Yield : 65–70%

This method avoids handling corrosive acid chlorides but necessitates longer reaction times and higher temperatures .

Catalytic and Industrial Production Techniques

Industrial-scale synthesis employs fixed-bed catalytic reactors for continuous production. A disclosed method uses precious metal catalysts (e.g., palladium on carbon) to facilitate hydrodechlorination of trichloroacetic acid derivatives, achieving >99.5% conversion and >98% selectivity . While optimized for dichloroacetic acid, this approach can be adapted for acetamide synthesis by integrating amidation steps post-catalysis.

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products with >95% purity .

-

Column Chromatography : Silica gel eluted with hexane/ethyl acetate (8:1) resolves impurities in complex mixtures .

Characterization Data :

| Technique | Findings |

|---|---|

| 1H NMR | δ 7.4–7.2 (m, Ar-H), δ 4.1 (s, CH2), δ 2.3 (s, NH) |

| 13C NMR | δ 165 (C=O), δ 130–120 (Ar-C), δ 45 (CCl2) |

| HRMS | [M+H]+ Calculated: 310.92; Found: 310.91 |

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Acylation | 70–85% | High | Low | High |

| Suzuki Coupling | 60–75% | Moderate | High | Low |

| Methyl Dichloroacetate | 65–70% | High | Moderate | Moderate |

| Industrial Catalytic | >95% | Very High | Very High | Very High |

The direct acylation method balances yield and simplicity, making it the preferred laboratory-scale approach. Industrial catalytic methods, while capital-intensive, offer superior scalability and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The compound can be reduced to form N-(3-bromophenyl)-2-chloroacetamide using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the amide group to other functional groups, such as carboxylic acids, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of N-(3-bromophenyl)-2-chloroacetamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2,2-dichloroacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: It is used in studies to understand the interaction of brominated phenyl compounds with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,2-dichloroacetamide is primarily based on its ability to interact with biological macromolecules. The bromine atom and the dichloroacetamide group can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting biological effects.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2,2-dichloroacetamide, and how do reaction parameters influence yield and purity?

- Methodology : The synthesis typically involves coupling 3-bromoaniline with 2,2-dichloroacetyl chloride under anhydrous conditions. A stepwise approach is recommended:

Amination : React 3-bromoaniline with 2,2-dichloroacetyl chloride in dichloromethane (DCM) at 0–5°C with triethylamine (TEA) as a base to neutralize HCl .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Yield Optimization : Control temperature (<10°C) to minimize side reactions like hydrolysis. Solvent choice (e.g., DCM vs. THF) affects reaction kinetics; DCM provides higher yields (75–85%) due to better solubility of intermediates .

Q. How should researchers characterize N-(3-bromophenyl)-2,2-dichloroacetamide to confirm structural integrity?

- Analytical Workflow :

- NMR : Confirm the presence of the bromophenyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: C-Br at ~115 ppm) and dichloroacetamide moiety (¹H NMR: CHCl₂ at δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.9 (calculated for C₈H₅BrCl₂NO).

- X-ray Crystallography : If crystallized (e.g., from toluene), analyze dihedral angles between the acetamide and aromatic rings to assess planarity (e.g., ~10–85° deviation, as seen in analogous structures) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for halogenated acetamides like N-(3-bromophenyl)-2,2-dichloroacetamide?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from:

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual starting materials (e.g., 3-bromoaniline) that skew bioassays .

- Assay Conditions : Standardize broth microdilution protocols (e.g., pH 7.2, 37°C) to minimize variability in bacterial growth rates .

- SAR Analysis : Compare with analogs (e.g., N-(4-bromophenyl)-2,2-dichloroacetamide) to isolate electronic effects of bromine positioning on activity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase). The dichloroacetamide group shows strong hydrogen bonding with active-site residues (e.g., Tyr158) .

QSAR : Correlate Hammett σ values of substituents (e.g., Br vs. Cl) with inhibitory potency. Bromine’s +I effect may enhance lipophilicity and membrane penetration .

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations (<2 Å) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Degradation Studies :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via LC-MS; half-life >24 h at pH 7.4 suggests suitability for oral delivery .

- Thermal Analysis : DSC/TGA reveals decomposition onset at ~200°C, indicating robustness in solid formulations .

- Photostability : Expose to UV light (λ = 254 nm); >90% recovery after 48 h confirms resistance to photodegradation .

Methodological Considerations

Q. How can researchers optimize crystallization for X-ray diffraction studies?

- Protocol :

- Solvent Screening : Test toluene, ethanol, and DMSO:water mixtures. Slow evaporation from toluene yields prismatic crystals suitable for SC-XRD .

- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K for data collection.

- Data Refinement : Use SHELXL for structure solution; expect R1 < 0.05 for high-quality datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.